N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(4-fluorophenyl)ethanediamide
Overview
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(4-fluorophenyl)ethanediamide, also known as DPP-4 inhibitor, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects.
Mechanism of Action
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(4-fluorophenyl)ethanediamide inhibitor works by inhibiting the enzymatic activity of dipeptidyl peptidase 4 (this compound), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting this compound, this compound inhibitor increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, resulting in improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve glucose metabolism, increase insulin secretion, and reduce inflammation. It has also been investigated for its potential anti-cancer effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound inhibitor.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(4-fluorophenyl)ethanediamide inhibitor has several advantages for lab experiments, including its availability, stability, and ease of use. However, it also has some limitations, such as potential off-target effects and the need for careful dose titration.
Future Directions
There are several future directions for the study of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(4-fluorophenyl)ethanediamide inhibitor. One potential direction is to investigate its potential therapeutic effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound inhibitor and to optimize its dose and administration.
Scientific Research Applications
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(4-fluorophenyl)ethanediamide inhibitor has been extensively studied for its potential therapeutic effects on various diseases, including type 2 diabetes, obesity, and cardiovascular diseases. It has been shown to improve glucose metabolism, increase insulin secretion, and reduce inflammation. This compound inhibitor has also been investigated for its potential anti-cancer effects.
Properties
IUPAC Name |
N'-(2,5-dimethylpyrrol-1-yl)-N-(4-fluorophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-3-4-10(2)18(9)17-14(20)13(19)16-12-7-5-11(15)6-8-12/h3-8H,1-2H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTAPOSLTGPECP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NC2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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